molecular formula C20H28N2O2 B10850317 (17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl) N-ethylcarbamate

(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl) N-ethylcarbamate

Cat. No.: B10850317
M. Wt: 328.4 g/mol
InChI Key: ZNJDUQHDGFWNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MCL-431 is a chemical compound known for its role as an inhibitor of the myeloid cell leukemia 1 protein. This protein is a member of the B-cell lymphoma 2 family and is involved in the regulation of apoptosis, or programmed cell death. Overexpression of myeloid cell leukemia 1 protein is often observed in various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MCL-431 typically involves the use of fragment-based methods and structure-based design. One common synthetic route includes the coupling of indole-2-carboxylic acids with various reagents under specific conditions. For example, a solution of 6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylic acid in dichloromethane is reacted with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine .

Industrial Production Methods: Industrial production of MCL-431 involves large-scale synthesis using automated flash column chromatography and high-performance liquid chromatography for purification. The process ensures high purity and yield, making it suitable for further research and development .

Chemical Reactions Analysis

Types of Reactions: MCL-431 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

MCL-431 has a wide range of scientific research applications, including:

Mechanism of Action

MCL-431 exerts its effects by inhibiting the myeloid cell leukemia 1 protein, which is an anti-apoptotic protein. This inhibition prevents the protein from binding to pro-apoptotic proteins, thereby promoting apoptosis in cancer cells. The molecular targets involved include the B-cell lymphoma 2 family proteins, and the pathways affected are primarily the mitochondrial apoptotic pathways .

Comparison with Similar Compounds

Uniqueness of MCL-431: MCL-431 is unique in its high specificity for the myeloid cell leukemia 1 protein, making it a potent inhibitor with fewer off-target effects compared to other similar compounds. Its structure allows for effective binding and inhibition of the myeloid cell leukemia 1 protein, which is crucial for its therapeutic potential .

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl) N-ethylcarbamate

InChI

InChI=1S/C20H28N2O2/c1-3-21-19(23)24-15-8-7-14-12-18-16-6-4-5-9-20(16,17(14)13-15)10-11-22(18)2/h7-8,13,16,18H,3-6,9-12H2,1-2H3,(H,21,23)

InChI Key

ZNJDUQHDGFWNKK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.